molecular formula C24H23F2N3O3 B2684162 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021222-90-1

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2684162
CAS No.: 1021222-90-1
M. Wt: 439.463
InChI Key: WWZVJFPXNMEONI-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H23F2N3O3 and its molecular weight is 439.463. The purity is usually 95%.
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Scientific Research Applications

Labeling for Imaging Studies

One study focused on the alternative methods for labeling 5-HT1A receptor agonists, including compounds with structural similarities to the one , for positron emission tomography (PET) imaging. Such compounds were labeled with carbon-11 or fluorine-18, highlighting the utility in exploring receptor imaging and understanding metabolic pathways, which is crucial for neurological research and diagnostics (Lu et al., 2005).

Antimicrobial Activities

Another area of research involves the synthesis and evaluation of novel derivatives, such as 1,2,4-triazole compounds, for antimicrobial activities. Compounds with similar structures have shown moderate to good activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Antagonism

Research has also been conducted on compounds as antagonists for serotonin receptors, with findings relevant to the development of therapeutics for disorders related to the serotonin system. This includes compounds designed to selectively antagonize 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptors, which could be useful in treating various pathologies, including psychiatric disorders and cardiovascular diseases (Brea et al., 2002).

Biological Evaluation for Anticancer and Enzyme Inhibition

Furthermore, the synthesis, characterization, and biological evaluation of compounds with similar structures have been investigated for their potential antibacterial and anthelmintic activities, alongside their structural analyses through X-ray diffraction. Such studies provide a foundation for the development of new drugs with improved efficacy and selectivity (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3/c1-27-15-23(32-16-17-2-4-18(25)5-3-17)22(30)14-21(27)24(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVJFPXNMEONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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